2-{[4-amino-5-(4-bromophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-benzodioxol-5-ylmethyl)acetamide
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Overview
Description
2-{[4-amino-5-(4-bromophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-benzodioxol-5-ylmethyl)acetamide is a complex organic compound that features a triazole ring, a bromophenyl group, and a benzodioxole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-amino-5-(4-bromophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-benzodioxol-5-ylmethyl)acetamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized by cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives.
Coupling with Benzodioxole Derivative: The final step involves coupling the alkylated triazole derivative with a benzodioxole derivative under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the triazole ring.
Reduction: Reduction reactions can occur at the bromophenyl group or the triazole ring.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the bromophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the triazole ring.
Reduction: Reduced derivatives of the bromophenyl group.
Substitution: Substituted derivatives at the bromophenyl group.
Scientific Research Applications
Medicinal Chemistry: The compound can be explored for its potential as an antimicrobial, antifungal, or anticancer agent due to the presence of the triazole ring.
Pharmacology: It can be studied for its interactions with various biological targets, including enzymes and receptors.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-{[4-amino-5-(4-bromophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-benzodioxol-5-ylmethyl)acetamide involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The bromophenyl group can enhance the compound’s binding affinity to its targets, while the benzodioxole moiety can contribute to its overall stability and solubility .
Comparison with Similar Compounds
Similar Compounds
4-amino-5-(4-bromophenyl)-4H-1,2,4-triazole-3-thiol: This compound shares the triazole and bromophenyl groups but lacks the benzodioxole moiety.
2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide: This compound has a similar structure but features a quinazoline ring instead of a triazole ring.
Uniqueness
The uniqueness of 2-{[4-amino-5-(4-bromophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-benzodioxol-5-ylmethyl)acetamide lies in its combination of the triazole ring, bromophenyl group, and benzodioxole moiety. This unique structure can confer specific biological activities and physicochemical properties that are not present in similar compounds.
Properties
Molecular Formula |
C18H16BrN5O3S |
---|---|
Molecular Weight |
462.3 g/mol |
IUPAC Name |
2-[[4-amino-5-(4-bromophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(1,3-benzodioxol-5-ylmethyl)acetamide |
InChI |
InChI=1S/C18H16BrN5O3S/c19-13-4-2-12(3-5-13)17-22-23-18(24(17)20)28-9-16(25)21-8-11-1-6-14-15(7-11)27-10-26-14/h1-7H,8-10,20H2,(H,21,25) |
InChI Key |
MSWZWCUIEHONNL-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CSC3=NN=C(N3N)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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